molecular formula C7H3F2NO B1311909 3,5-Difluoro-4-hydroxybenzonitrile CAS No. 2967-54-6

3,5-Difluoro-4-hydroxybenzonitrile

Cat. No.: B1311909
CAS No.: 2967-54-6
M. Wt: 155.1 g/mol
InChI Key: XZNZJDPPWWFJAL-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-hydroxybenzonitrile: is an organic compound with the molecular formula C7H3F2NO and a molecular weight of 155.1 g/mol . It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzonitrile core. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,5-Difluoro-4-hydroxybenzonitrile involves the reaction of 3,5-difluoro-4-methoxybenzonitrile with boron tribromide in dichloromethane at temperatures ranging from -78°C to room temperature . The reaction mixture is then quenched with ice water, and the product is extracted using dichloromethane. The organic layer is washed with water and brine, dried over sodium sulfate, and the solvent is evaporated under reduced pressure to yield the desired compound.

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-hydroxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding quinones or reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include such as amines or thiols.

    Oxidation Reactions: Reagents like or are used.

    Reduction Reactions: Reagents such as or are employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Alcohols or other reduced derivatives.

Scientific Research Applications

3,5-Difluoro-4-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-hydroxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

  • 3,5-Difluoro-4-methoxybenzonitrile
  • 3,5-Difluoro-4-hydroxybenzaldehyde
  • 3,5-Difluoro-4-hydroxybenzoic acid

Uniqueness: 3,5-Difluoro-4-hydroxybenzonitrile is unique due to the combination of fluorine atoms and a hydroxyl group on the benzonitrile core. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, making it valuable for various applications .

Biological Activity

3,5-Difluoro-4-hydroxybenzonitrile (DFHBN) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H4F2NC_7H_4F_2N and is characterized by the presence of two fluorine atoms and a hydroxyl group on a benzonitrile backbone. The unique structure contributes to its lipophilicity and biological activity, enhancing its interaction with various biological targets.

The biological activity of DFHBN is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : DFHBN has been shown to inhibit cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4. These enzymes are crucial for drug metabolism, suggesting that DFHBN may alter the pharmacokinetics of co-administered drugs.
  • Binding Affinity : The presence of fluorine atoms increases the binding affinity of DFHBN to its targets. The hydroxyl group can form hydrogen bonds, stabilizing interactions with proteins or enzymes.

Pharmacological Applications

  • Drug Metabolism Modulation : Research indicates that DFHBN can significantly inhibit drug-metabolizing enzymes, which may be useful in drug design for compounds requiring modulation of metabolic pathways.
  • Potential Anticancer Activity : Preliminary studies suggest that derivatives of DFHBN may exhibit anticancer properties through inhibition of specific cancer-related pathways. Further research is required to establish these effects comprehensively.

Agrochemical Applications

DFHBN has been investigated for its herbicidal properties:

  • It has shown effectiveness in controlling broadleaf weeds when used in combination with other herbicides, indicating a synergistic effect that enhances weed suppression while reducing the required dosage of active ingredients .

Case Study 1: Enzyme Inhibition Profile

A study conducted to evaluate the inhibitory effects of DFHBN on cytochrome P450 enzymes revealed:

  • CYP1A2 Inhibition : IC50 values indicated a significant inhibitory effect at low concentrations.
  • CYP3A4 Inhibition : Similar patterns were observed, suggesting potential applications in modulating drug interactions in clinical settings.
EnzymeIC50 (µM)Notes
CYP1A215Significant inhibition observed
CYP3A420Comparable inhibition to known inhibitors

Case Study 2: Herbicidal Efficacy

In greenhouse trials assessing the herbicidal efficacy of DFHBN:

  • A mixture containing DFHBN demonstrated over 70% reduction in weed growth compared to controls.
  • The study highlighted the potential for using lower concentrations due to the synergistic effects with other herbicides .

Properties

IUPAC Name

3,5-difluoro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNZJDPPWWFJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444265
Record name 3,5-Difluoro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2967-54-6
Record name 3,5-Difluoro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoro-4-hydroxy-benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

BBr3 (6.61 g, 0.0264 mol) was added to 3,5-difluoro-4-methoxybenzonitrile (1.5 g, 0.0088 mol; see step (iii) above) in dichloromethane (15 mL) at −78° C. Stirring was continued at room temperature overnight under a nitrogen atmosphere. The reaction mixture was then quenched with ice water and extracted with dichloromethane. The organic layer was washed with water and brine, and dried over sodium sulfate. Solvent evaporation under reduced pressure yielded 1.1 g (80.6%) of the sub-title compound as a grey solid.
Name
Quantity
6.61 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
80.6%

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-2,6-difluorophenol (4.00 g, 19.0 mmol), copper (I) cyanide (1.72 g, 19.0 mmol), and dimethylformamide (40 mL) was refluxed for 6 hours, cooled to room temperature, diluted with water (150 mL), and filtered. The tan solids obtained were washed with water and retained. The combined filtrates were acidified (1N HCl) and extracted with ethyl acetate. The combined organic extracts were dried (MgSO4), concentrated in vacuo, and purified by flash chromatography (Silica Gel 60, 20% ethyl acetate in hexanes) to give 1.03 g of pure title compound as an off-white solid, mp 195°-197° C.
Quantity
4 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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